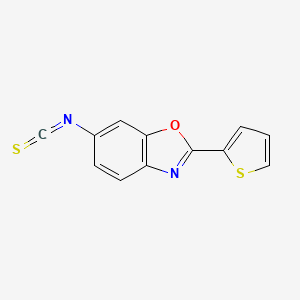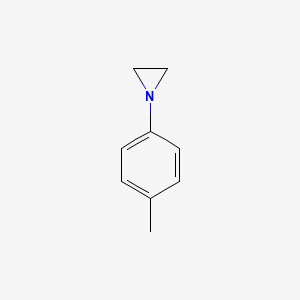
N-(4-Methylphenyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)aziridine: is an organic compound characterized by a three-membered aziridine ring attached to a 4-methylphenyl group Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aziridination of Alkenes: One common method involves the aziridination of alkenes using organic azides in the presence of metal catalysts such as copper (II) triflate or cobalt (II) porphin. The reaction proceeds via a metal nitrenoid intermediate, which adds to the alkene to form the aziridine ring.
Cyclization of 2-Chloroalkylamines: Another method involves the cyclization of 2-chloroalkylamines under basic conditions to form the aziridine ring.
Industrial Production Methods: Industrial production of N-(4-Methylphenyl)aziridine typically involves large-scale aziridination reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Ring Opening: N-(4-Methylphenyl)aziridine undergoes nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions are often catalyzed by acids or bases and result in the formation of open-chain amines.
Oxidation and Reduction: The compound can undergo oxidation to form this compound N-oxide or reduction to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols, often in the presence of acids or bases as catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Ring Opening: Open-chain amines with various functional groups depending on the nucleophile used.
Oxidation: this compound N-oxide.
Reduction: Corresponding amine.
Applications De Recherche Scientifique
Chemistry: N-(4-Methylphenyl)aziridine is used as a building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s reactivity makes it useful in the development of biologically active molecules, including potential anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings due to its ability to undergo polymerization reactions .
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)aziridine primarily involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophiles, leading to the formation of various functionalized amines . This reactivity is exploited in both synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound with a three-membered ring and no substituents.
N-Phenylaziridine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
N-Benzylaziridine: Contains a benzyl group instead of a 4-methylphenyl group.
Uniqueness: This substituent can influence the compound’s electronic properties and steric effects, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
38201-24-0 |
|---|---|
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
1-(4-methylphenyl)aziridine |
InChI |
InChI=1S/C9H11N/c1-8-2-4-9(5-3-8)10-6-7-10/h2-5H,6-7H2,1H3 |
Clé InChI |
DXKVWMIYBPVXIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
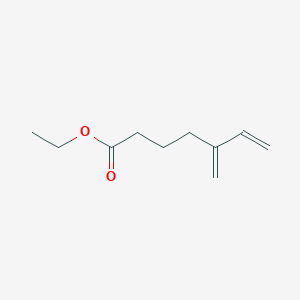
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
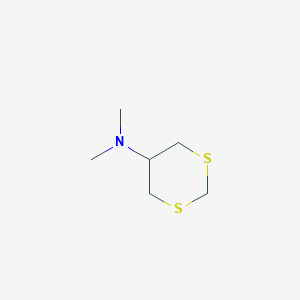

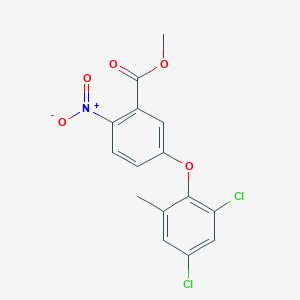
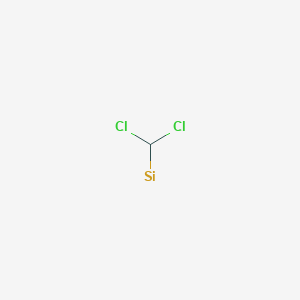
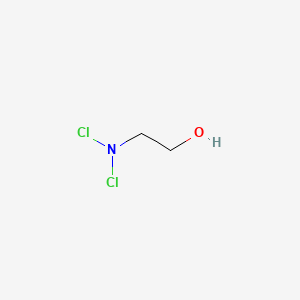
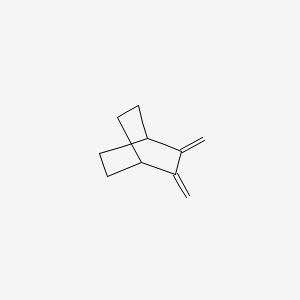

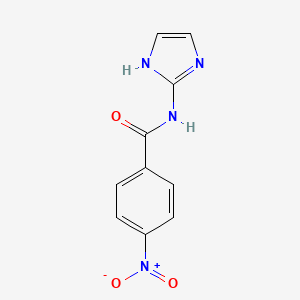
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)

